3-(Thiophen-2-yl)pyrazine-2-carboxylic acid
Overview
Description
3-(Thiophen-2-yl)pyrazine-2-carboxylic acid is a heterocyclic compound that features both a thiophene ring and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)pyrazine-2-carboxylic acid typically involves the condensation of thiophene-2-carboxylic acid with pyrazine derivatives. One common method includes the use of TiCl4 as a catalyst to mediate the condensation reaction between pyrazin-2-amine and thiophene-2-carboxylic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: Both the thiophene and pyrazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under mild to moderate conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted thiophene and pyrazine derivatives depending on the reagents used.
Scientific Research Applications
3-(Thiophen-2-yl)pyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-yl)pyrazine-2-carboxylic acid largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The compound’s heterocyclic structure allows it to participate in hydrogen bonding, π-π stacking, and other interactions that are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the pyrazine ring, making it less versatile in terms of chemical reactivity.
Pyrazine-2-carboxylic acid:
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: Similar structure but with additional aryl groups that can enhance or modify its properties.
Uniqueness
3-(Thiophen-2-yl)pyrazine-2-carboxylic acid is unique due to the presence of both thiophene and pyrazine rings, which confer a combination of electronic and steric properties that are advantageous in various applications. Its dual-ring structure allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.
Properties
IUPAC Name |
3-thiophen-2-ylpyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)8-7(10-3-4-11-8)6-2-1-5-14-6/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXYOVUXGXTOGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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